molecular formula C23H21NS B11517569 6-{2-[(4-Methylphenyl)sulfanyl]ethyl}-2-phenylindolizine

6-{2-[(4-Methylphenyl)sulfanyl]ethyl}-2-phenylindolizine

Cat. No.: B11517569
M. Wt: 343.5 g/mol
InChI Key: BIGREYKUQWYBHF-UHFFFAOYSA-N
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Description

6-{2-[(4-Methylphenyl)sulfanyl]ethyl}-2-phenylindolizine is a complex organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring. This particular compound features a phenyl group and a 4-methylphenylsulfanyl group attached to the indolizine core, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{2-[(4-Methylphenyl)sulfanyl]ethyl}-2-phenylindolizine typically involves multi-step organic reactions. One common method includes the use of transition metal-catalyzed reactions and oxidative coupling strategies.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-{2-[(4-Methylphenyl)sulfanyl]ethyl}-2-phenylindolizine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The phenyl and 4-methylphenylsulfanyl groups can be substituted with other functional groups to create derivatives of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

6-{2-[(4-Methylphenyl)sulfanyl]ethyl}-2-phenylindolizine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{2-[(4-Methylphenyl)sulfanyl]ethyl}-2-phenylindolizine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or microbial growth, thereby exerting anti-inflammatory or antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{2-[(4-Methylphenyl)sulfanyl]ethyl}-2-phenylindolizine is unique due to its specific combination of functional groups and its indolizine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H21NS

Molecular Weight

343.5 g/mol

IUPAC Name

6-[2-(4-methylphenyl)sulfanylethyl]-2-phenylindolizine

InChI

InChI=1S/C23H21NS/c1-18-7-11-23(12-8-18)25-14-13-19-9-10-22-15-21(17-24(22)16-19)20-5-3-2-4-6-20/h2-12,15-17H,13-14H2,1H3

InChI Key

BIGREYKUQWYBHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCCC2=CN3C=C(C=C3C=C2)C4=CC=CC=C4

Origin of Product

United States

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